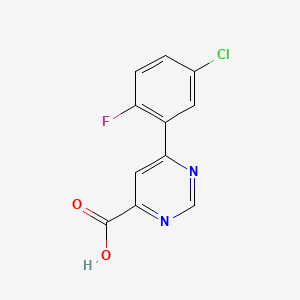

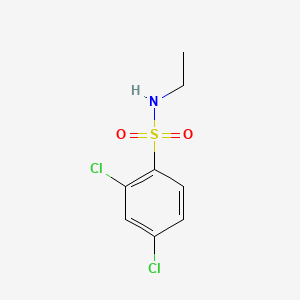

![molecular formula C8H6ClN3O B2850167 2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one CAS No. 2225137-09-5](/img/structure/B2850167.png)

2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one” is a compound that contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Chemical Reactions Analysis

The formation of the imidazo[1,2-a]pyrimidine moiety involves various reactions such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .科学的研究の応用

Regiospecific Synthesis

The compound 2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one is utilized in regiospecific synthesis processes. Katritzky, Xu, and Tu (2003) demonstrated its use in obtaining 3-substituted imidazo[1,2-a]pyrimidines and related compounds, emphasizing its role in efficient and selective chemical synthesis (Katritzky, Xu, & Tu, 2003).

Biological Studies and Antimicrobial Properties

This compound has been involved in the synthesis of oxopyrimidines and thiopyrimidines for biological studies. Ladani et al. (2009) discussed its role in preparing compounds that have shown significant antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Ladani et al., 2009).

Synthesis of Optically Active Derivatives

Bakavoli, Bagherzadeh, and Rahimizadeh (2005) explored the reactions of related compounds to create optically active imidazo[1,2-a]pyrimidines. This aspect underscores its importance in creating compounds with specific optical properties, which can be critical in certain applications like chiral catalysis or materials science (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).

Fluorescent Probes Development

The compound has been used in the development of fluorescent probes. Shao et al. (2011) reported its use in creating efficient fluorescent probes for mercury ion detection, which is significant in environmental monitoring and chemical sensing (Shao et al., 2011).

Versatile Synthesis Routes

Ducray et al. (2010) detailed a versatile synthesis route for related compounds, showcasing the flexibility of this chemical in creating a variety of substitution patterns, which is valuable in synthetic chemistry and drug development (Ducray et al., 2010).

作用機序

Target of Action

Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities . They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory agents . Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to a more durable and potent inhibition .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors . KRAS is a protein involved in sending signals within cells, and mutations in the KRAS gene can result in cells that grow and divide in an uncontrolled way .

Pharmacokinetics

The synthesis of imidazo[1,2-a]pyrimidin-3-yl-acetic acids, which are structurally similar to this compound, involves condensation of substituted 2-aminopyridines with α-halo ketones . This could potentially influence the compound’s bioavailability.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have been identified as potent anticancer agents for kras g12c-mutated nci-h358 cells .

Action Environment

The synthesis of imidazo[1,2-a]pyrimidines involves various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These processes could potentially be influenced by environmental factors such as temperature, pH, and solvent conditions.

特性

IUPAC Name |

2-chloro-1-imidazo[1,2-a]pyrimidin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-4-7(13)6-5-11-8-10-2-1-3-12(6)8/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEBOECCWKOJBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2850088.png)

![N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B2850089.png)

![3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2850097.png)

![N-[2-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2850098.png)

![(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2850099.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(ethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2850104.png)